molecular formula C12H10Cl2N2O B1305122 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine CAS No. 81066-60-6

3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine

Cat. No. B1305122
CAS RN: 81066-60-6
M. Wt: 269.12 g/mol
InChI Key: VOTVZLZLBKYLNJ-UHFFFAOYSA-N
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Description

“3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine” is a chemical compound with the molecular formula C12H10Cl2N2O . It has a molecular weight of 269.12 g/mol . The IUPAC name for this compound is 3-[(3,4-dichlorophenyl)methoxy]pyridin-2-amine .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C12H10Cl2N2O/c13-9-4-3-8(6-10(9)14)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16) . The canonical SMILES string is C1=CC(=C(N=C1)N)OCC2=CC(=C(C=C2)Cl)Cl .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3.2 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has three rotatable bonds . The exact mass and monoisotopic mass of the compound are 268.0170183 g/mol . The topological polar surface area is 48.1 Ų . The compound has a heavy atom count of 17 .

Scientific Research Applications

Synthesis of Sulfonamides and Pyrrolo[3,4-c]pyridines

Research focuses on the synthesis of sulfonamides based on 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, revealing methods to create complex molecules for potential applications in medicinal chemistry and drug design (Ikaunieks et al., 2015).

Oxidation Reactions Catalyzed by Ruthenium Porphyrin

Studies have also explored the oxidation of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin, leading to oxidative C-N bond cleavage. This research could offer pathways for the synthesis of new compounds and insights into reaction mechanisms important in organic synthesis and catalysis (Ito, Umezawa, & Higuchi, 2005).

Development of Novel Catalysts

Innovative research has led to the creation of magnetically separable graphene oxide anchored sulfonic acid nanoparticles, used as catalysts for synthesizing complex organic molecules. Such catalysts are notable for their efficiency, recyclability, and environmental friendliness, demonstrating potential applications in green chemistry (Zhang et al., 2016).

Molecular Co-crystals and Supramolecular Chemistry

Investigations into molecular co-crystals of di(4-halobenzenesulfonyl)amines and oxygen bases have revealed intricate structures and interactions, such as hydrogen bonding and halogen-specific recognition patterns. These studies contribute to our understanding of supramolecular chemistry and materials science, offering insights into the design of new materials with tailored properties (Hamann et al., 2002).

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c13-9-4-3-8(6-10(9)14)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTVZLZLBKYLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384199
Record name 3-[(3,4-dichlorobenzyl)oxy]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine

CAS RN

81066-60-6
Record name 3-[(3,4-dichlorobenzyl)oxy]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-(3,4-dichlorobenzyloxy)-2-methylimidazo[1,2-a]-pyridine and 8-(4-chlorobenzyloxy)-2-methylimidazo[1,2-a]pyridine.
Name
8-(3,4-dichlorobenzyloxy)-2-methylimidazo[1,2-a]-pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-(4-chlorobenzyloxy)-2-methylimidazo[1,2-a]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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